2,6-difluoro-N-(2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-8-4-3-5-9(15)12(8)13(18)16-10-6-1-2-7-11(10)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBCZDWPHKYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-nitrophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,6-difluoro-N-(2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-difluorobenzoic acid and 2-nitroaniline.
Scientific Research Applications
2,6-Difluoro-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluoro groups can influence its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of 2,6-difluoro-N-(2-nitrophenyl)benzamide with related compounds:
Key Observations:
- Biological Activity : While GSK5503A and pyrazolo derivatives target ion channels or kinases, nitro-substituted analogs may exhibit distinct pharmacological profiles due to nitro group redox activity .
- Structural Conformation : Amide group conformations (trans vs. cis) are consistent across analogs, as seen in N-(2,6-dichlorophenyl)benzamide derivatives, suggesting similar backbone rigidity .
Q & A
Q. What are the primary synthetic routes for 2,6-difluoro-N-(2-nitrophenyl)benzamide, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols. Key steps include:
- Suzuki–Miyaura coupling : For aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert atmospheres .
- Amide coupling : Reaction of 2,6-difluorobenzoyl chloride with 2-nitroaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Yield optimization requires precise temperature control (0–5°C for exothermic steps) and solvent selection (e.g., THF for solubility). Impurities are minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine positions (δ ~ -110 ppm for ortho-F), while ¹H NMR identifies nitro-group coupling (J = 8–10 Hz) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 5.0479 Å, β = 91.43°) are resolved using SHELXL. Data collected on Bruker CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
Q. What in vitro assays are used for preliminary biological screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
- Anti-inflammatory potential : ELISA-based measurement of TNF-α and IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can synthetic pathways be optimized for scalability while maintaining stereochemical integrity?
- Catalyst screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling efficiency.
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., nitro-group reduction) by minimizing residence time .
- Quality control : Use HPLC-MS to monitor intermediates and ensure <1% residual solvents (ICH guidelines) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Validate PI3K inhibition (IC₅₀ = 0.2–1.5 µM) via kinase profiling and cellular thermal shift assays (CETSA) .
- Metabolic stability : Compare in vitro (microsomal assays) vs. in vivo (rodent pharmacokinetics) data to address bioavailability discrepancies .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing groups enhance π-π stacking with kinase ATP pockets .
Q. What methodologies address crystallographic disorder in nitro-group conformers?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (R₁ < 0.04) .
- Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K (N₂ stream) .
Q. How can in silico modeling predict off-target interactions?
- Molecular docking : Glide SP/XP protocols (Schrödinger Suite) against kinase libraries (e.g., PDB: 4LBP) .
- Pharmacophore mapping : Identify shared features with known EGFR inhibitors (e.g., quinazoline scaffold) .
Data Contradiction Analysis
Q. Why do antiproliferative effects vary between cell lines?
Q. How to validate conflicting reports on metabolic stability?
- Species-specific CYP450 profiling : Human liver microsomes (HLM) show slower clearance (t₁/₂ = 45 min) vs. rat (t₁/₂ = 12 min) due to CYP3A4/2D6 isoform differences .
- Prodrug derivatization : Masking the nitro group as a methyl ester improves aqueous solubility (logP from 3.1 to 1.8) and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
